3-(Naphthalen-2-yl)benzoic acid chemical properties
3-(Naphthalen-2-yl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(Naphthalen-2-yl)benzoic acid
Foreword: Unveiling the Molecular Architecture
In the landscape of modern chemical research, the exploration of bi-aryl scaffolds continues to yield molecules of significant interest for both materials science and drug development. 3-(Naphthalen-2-yl)benzoic acid, a molecule integrating a naphthalene ring with a benzoic acid moiety, represents a compelling target for synthesis and characterization. Its rigid, aromatic structure and the presence of a versatile carboxylic acid handle suggest potential applications as a building block for advanced polymers, a ligand for metal-organic frameworks, or a core structure in the design of novel therapeutic agents. This guide provides an in-depth exploration of its chemical properties, grounded in established principles of organic chemistry and predictive data analysis. We will delve into its synthesis, physicochemical characteristics, and spectroscopic signature, offering both a theoretical framework and practical, field-proven protocols for the research scientist.
I. Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to construct the C-C bond between the naphthalene and benzene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields in the formation of bi-aryl compounds.[1][2]
The strategic disconnection of 3-(Naphthalen-2-yl)benzoic acid points to two primary coupling partners: 2-halonaphthalene with 3-carboxyphenylboronic acid, or 3-halobenzoic acid with naphthalene-2-boronic acid. The choice between these pathways is often dictated by the commercial availability and stability of the starting materials. For this guide, we will focus on the coupling of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with 3-carboxyphenylboronic acid, as arylboronic acids are generally stable and readily available.
The catalytic cycle, a cornerstone of this reaction, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halonaphthalene.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Synthetic workflow for 3-(Naphthalen-2-yl)benzoic acid via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis
This protocol represents a standard, self-validating system for a Suzuki-Miyaura coupling reaction.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water (e.g., in a 4:1:1 ratio), via cannula. Follow this with the addition of the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-bromonaphthalene) is consumed.[4]
-
Work-up: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylate and precipitate the product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Remove the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 3-(Naphthalen-2-yl)benzoic acid.
II. Physicochemical Properties
The physical and chemical properties of 3-(Naphthalen-2-yl)benzoic acid are dictated by its constituent parts: a large, hydrophobic bi-aryl system and a polar, acidic carboxylic acid group.
| Property | Data | Source |
| Molecular Formula | C₁₇H₁₂O₂ | [5] |
| Molecular Weight | 248.27 g/mol | [5] |
| Monoisotopic Mass | 248.08372 Da | [5][6] |
| CAS Number | 168618-46-0 | [5] |
| Appearance | Predicted: White to off-white crystalline solid | N/A |
| XlogP (Predicted) | 4.3 | [5][6] |
| Melting Point | Not experimentally determined. Expected to be significantly higher than benzoic acid (122 °C) due to increased molecular weight and planarity. | [7][8] |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like DMSO, DMF, and hot ethanol.[9][10] | N/A |
The high predicted XlogP value of 4.3 indicates significant lipophilicity, suggesting poor solubility in aqueous media.[5][6] The carboxylic acid group allows for greatly enhanced solubility in basic aqueous solutions due to the formation of the water-soluble carboxylate salt, a property that is crucial for purification and separation processes.[11]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.[12]
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.[12] This range provides an indication of the substance's purity.
III. Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound requires a suite of analytical techniques. The combination of mass spectrometry with IR and NMR spectroscopy provides an unambiguous structural elucidation.
Caption: Analytical workflow for the characterization of 3-(Naphthalen-2-yl)benzoic acid.
A. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
Table of Predicted m/z Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.09100 |
| [M+Na]⁺ | 271.07294 |
| [M-H]⁻ | 247.07644 |
Data sourced from PubChem predictions.[6]
B. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.
-
O-H Stretch: A very broad absorption band is expected from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[13][14]
-
C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1710 and 1680 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[14][15]
-
C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1625-1465 cm⁻¹ region.
-
C-O Stretch & O-H Bend: The in-plane O-H bend is coupled with the C-O stretch, giving rise to strong bands in the 1320-1210 cm⁻¹ region.[13]
-
O-H Bend (Out-of-Plane): A broad band centered around 960-900 cm⁻¹ is a key indicator of the carboxylic acid dimer.[14]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically >12 ppm.
-
Aromatic Protons: A complex multiplet region between ~7.4 and 8.5 ppm is expected, integrating to 11 protons. The specific splitting patterns would require advanced simulation or experimental determination but would be consistent with the substitution patterns of the two aromatic rings.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal is expected in the range of 170-175 ppm.[16]
-
Aromatic Carbons: A multitude of signals will be present in the aromatic region (~125-145 ppm), corresponding to the 16 distinct aromatic carbons in the structure.
-
IV. Potential Applications and Future Research
While specific applications for 3-(Naphthalen-2-yl)benzoic acid are not yet widely documented, its structure is suggestive of several research avenues.
-
Medicinal Chemistry: The benzophenone scaffold, a related structural motif, is present in numerous pharmacologically active compounds.[17] This molecule could serve as a precursor for synthesizing novel analogues for screening against various biological targets.
-
Materials Science: Bi-aryl carboxylic acids are valuable ligands for creating metal-organic frameworks (MOFs) or as monomers for high-performance polymers, leveraging the rigidity and thermal stability of the naphthalene core.
-
Organic Electronics: The extended π-system of the naphthalene ring makes it a candidate for incorporation into organic semiconductors or light-emitting materials.
Future research should focus on the experimental validation of the predicted properties outlined in this guide, including definitive spectroscopic analysis, melting point determination, and solubility profiling in various pharmaceutically relevant solvents. Exploration of its derivatization via the carboxylic acid group will unlock its potential as a versatile building block in multiple scientific disciplines.
V. Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Naphthalen-2-yl)benzoic acid is classified with the following hazards:
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
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Indian Journal of Chemistry. IR Spectrum of Benzoic Acid-Naphthalene Eutectic. Available from: [Link]
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PubChem. 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid. Available from: [Link]
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ResearchGate. IR spectra of benzoic acid in the regions of OH (a) and C=O (b) stretching vibrations. Available from: [Link]
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PubChem. 3-Naphthalen-2-ylsulfonylazanidylbenzoate. Available from: [Link]
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